N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride
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Overview
Description
“N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrochloride” is a chemical compound with the molecular formula C9H13N3OS . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H
. This indicates that the molecule contains a piperidine ring attached to a thiazole ring via a carboxamide group . Physical and Chemical Properties Analysis
This compound has a predicted melting point of 165.42°C, a predicted boiling point of 399.00°C, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n20D 1.61 . Its molecular weight is 211.28 .Scientific Research Applications
Synthesis and Process Development
A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been developed. This process, which involves acylation, deprotection, and salt formation, can be applied to similar compounds for potential therapeutic use, particularly in treating central nervous system disorders (Wei et al., 2016).Potential Antipsychotic Applications
Heterocyclic carboxamides, including variants of the mentioned compound, have been synthesized and evaluated for their potential as antipsychotic agents. Their binding to various receptors and in vivo activities suggest potential therapeutic applications in psychopharmacology (Norman et al., 1996).Alternative Synthesis Routes
Studies on alternative synthetic routes for compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide provide insights into more efficient production methods for related chemical structures (Shahinshavali et al., 2021).Cannabinoid Receptor Antagonists
Pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied as cannabinoid receptor antagonists. These compounds may have therapeutic potential in moderating the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).Biological Activities and Crystal Structures
Research on compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide has provided insights into their biological activities and crystal structures, indicating potential applications in medicinal chemistry and pharmacology (Li et al., 2015).Molecular Interaction Studies
Molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable information for drug design and development, particularly in the field of cannabinoid pharmacology (Shim et al., 2002).Antimicrobial Activities
Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Ovonramwen et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDKAHUYYXMYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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